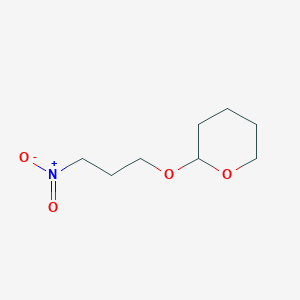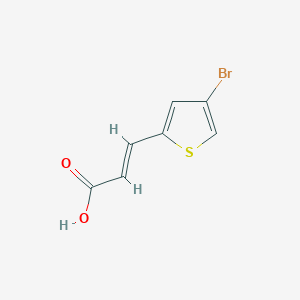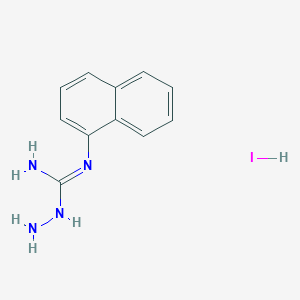
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a guanidine derivative that has been found to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is not fully understood. However, it has been found to interact with DNA and RNA, leading to inhibition of their synthesis. It has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in lab experiments is its unique properties, such as its antimicrobial and antitumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in scientific research. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs that target DNA and RNA synthesis. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. Finally, it may be possible to modify the structure of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide to improve its properties, such as its solubility and specificity.
Synthesis Methods
The synthesis of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide can be achieved through a simple two-step process. The first step involves the reaction of 2-naphthalen-1-ylacetic acid with thionyl chloride to form 2-naphthalen-1-ylacetyl chloride. The second step involves the reaction of 2-naphthalen-1-ylacetyl chloride with guanidine to form 1-Amino-2-naphthalen-1-ylguanidine. The hydroiodide salt can be obtained by reacting 1-Amino-2-naphthalen-1-ylguanidine with hydroiodic acid.
Scientific Research Applications
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been used in a variety of scientific research applications. It has been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against a variety of cancer cell lines, including leukemia and breast cancer. In addition, it has been used as a fluorescent probe for the detection of DNA and RNA.
properties
CAS RN |
101517-00-4 |
|---|---|
Product Name |
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide |
Molecular Formula |
C11H13IN4 |
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-amino-2-naphthalen-1-ylguanidine;hydroiodide |
InChI |
InChI=1S/C11H12N4.HI/c12-11(15-13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,13H2,(H3,12,14,15);1H |
InChI Key |
BNIKLVFYFUZMGB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C(=N\[NH3+])/N.[I-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)NN.I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=N[NH3+])N.[I-] |
synonyms |
1-Amino-3-(1-naphthyl)guanidine hydroiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



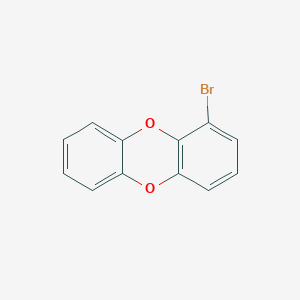
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
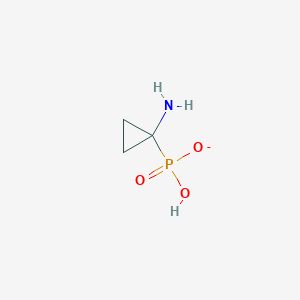

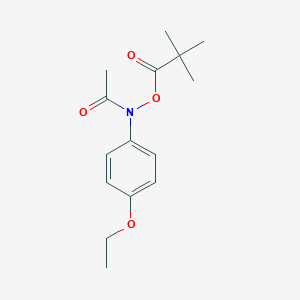
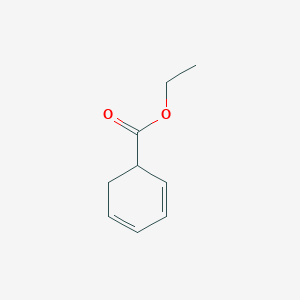
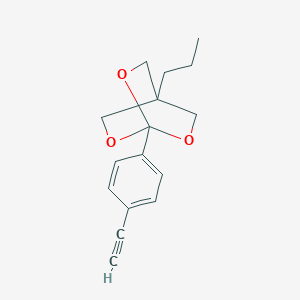
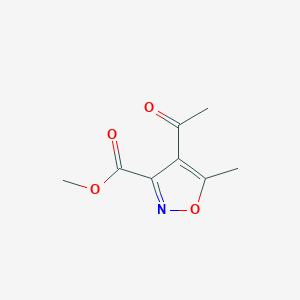
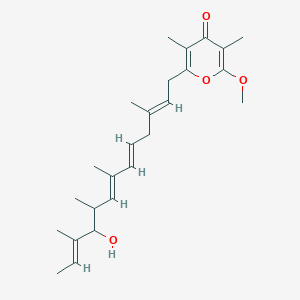
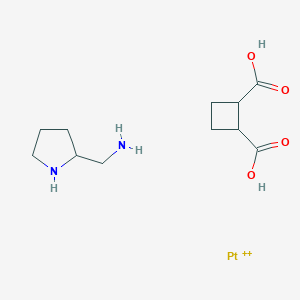
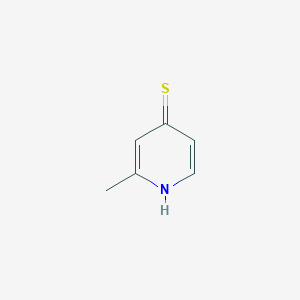
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
